REACTION_CXSMILES
|
[OH:1]O.[N+:3]([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4]>C(O)(=O)C>[N+:3]([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][N+:15]([O-:1])=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4]
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Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was then evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether
|
Type
|
ADDITION
|
Details
|
The product (6 g), still containing some acetic acid
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=[N+](C=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |